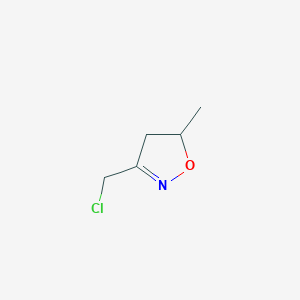![molecular formula C7H11ClF3N3 B2470834 Clorhidrato de 4-[3-(trifluorometil)-3H-diazirin-3-il]piperidina CAS No. 2219407-49-3](/img/structure/B2470834.png)
Clorhidrato de 4-[3-(trifluorometil)-3H-diazirin-3-il]piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is a chemical compound that features a diazirine ring substituted with a trifluoromethyl group and a piperidine ring. This compound is often used in scientific research due to its unique photoreactive properties, which make it valuable for applications such as photoaffinity labeling and cross-linking studies.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is widely used in scientific research due to its photoreactive properties. Some of its applications include:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV activation.
Cross-Linking Studies: Employed to investigate the spatial arrangement of biomolecules by creating covalent links between them.
Chemical Biology: Utilized in the development of chemical probes for studying biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. One common method involves the reaction of a suitable precursor with trifluoromethyl diazirine under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in solvents like dichloromethane or methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, photoreactions can lead to the formation of covalent bonds with nearby molecules, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .
Mecanismo De Acción
The primary mechanism of action for 4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 4-{[3-(Trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine;hydrochloride
Uniqueness
4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride is unique due to its combination of a diazirine ring and a piperidine ring, which provides distinct photoreactive properties and chemical reactivity. This makes it particularly useful for applications in photoaffinity labeling and cross-linking studies, where precise control over molecular interactions is required .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDABVRDBCQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(N=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[6-[2-(2-Hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2470752.png)
![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)
![8-(3,4-dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)



![ethyl 1-methyl-5-{6-[(oxan-4-yl)methoxy]pyridine-3-amido}-1H-pyrazole-4-carboxylate](/img/structure/B2470767.png)


![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)
